An In-depth Technical Guide to the Chemical Structure of Agatholal
An In-depth Technical Guide to the Chemical Structure of Agatholal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agatholal is a naturally occurring diterpenoid aldehyde that has been identified in various plant species. This technical guide provides a comprehensive overview of its chemical structure, including its stereochemistry, and outlines the methodologies typically employed in its isolation and structural elucidation. The document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the unique molecular architecture of Agatholal and related compounds.
Chemical Structure and Properties
Agatholal is a labdane (B1241275) diterpenoid characterized by a bicyclic core and a substituted side chain. Its systematic IUPAC name is (1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde .[1] This nomenclature precisely defines the absolute stereochemistry at its four chiral centers and the geometry of the double bond in the side chain.
The chemical formula for Agatholal is C₂₀H₃₂O₂ , with a corresponding molecular weight of 304.5 g/mol .[1]
Table 1: Physicochemical Properties of Agatholal
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₂ | PubChem[1] |
| Molecular Weight | 304.5 g/mol | PubChem[1] |
| Monoisotopic Mass | 304.240230259 Da | PubChem[1] |
| XLogP3 | 4.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Note: The properties listed above are primarily computed values and should be confirmed by experimental data where available.
Structural Elucidation: Experimental Protocols
The definitive structure of Agatholal, like many complex natural products, is determined through a combination of spectroscopic techniques. The following sections detail the typical experimental protocols used for this purpose.
Isolation and Purification
The initial step in the structural elucidation of Agatholal involves its extraction and purification from a natural source, such as plant resins or extracts.
Experimental Protocol: Bioassay-Guided Isolation
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Extraction: The plant material is typically ground and extracted with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.
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Fractionation: The crude extracts are then subjected to column chromatography on silica (B1680970) gel or other stationary phases. Elution with a gradient of solvents separates the extract into fractions of decreasing complexity.
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Purification: Active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column, to yield the pure compound. Each step of fractionation and purification is guided by a bioassay to track the compound of interest.
Spectroscopic Analysis
Once isolated, the pure compound is subjected to a suite of spectroscopic analyses to determine its planar structure and stereochemistry.
NMR spectroscopy is the most powerful tool for elucidating the carbon skeleton and the relative stereochemistry of a molecule.
Experimental Protocol: 1D and 2D NMR Spectroscopy
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Sample Preparation: A few milligrams of purified Agatholal are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
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¹H NMR (Proton NMR): This experiment identifies the number of different types of protons and their chemical environments. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide information about the connectivity of protons.
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¹³C NMR (Carbon NMR): This experiment determines the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic).
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2D NMR Experiments:
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems and trace out the connectivity of adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and piecing together the carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
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Mass spectrometry provides the accurate molecular weight and elemental composition of the molecule, as well as information about its fragmentation pattern, which can aid in structural elucidation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Ionization: The sample is introduced into the mass spectrometer and ionized, typically using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and preserve the molecular ion.
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Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy using a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. This allows for the unambiguous determination of the molecular formula.
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Tandem MS (MS/MS): The molecular ion is selected and fragmented, and the masses of the resulting fragment ions are analyzed. This provides valuable information about the different structural motifs within the molecule.
IR spectroscopy is used to identify the presence of specific functional groups in the molecule.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.
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Analysis: The sample is irradiated with infrared light, and the absorption of specific frequencies is measured. The resulting spectrum shows absorption bands characteristic of different functional groups. For Agatholal, key absorbances would be expected for the hydroxyl (-OH), aldehyde (-CHO), and carbon-carbon double bond (C=C) functionalities.
Visualization of Methodologies
Structure Elucidation Workflow
The logical flow for determining the structure of a natural product like Agatholal is depicted below.
Caption: Workflow for the isolation and structural elucidation of Agatholal.
Biological Activity and Signaling Pathways
Currently, there is limited specific information in the public domain regarding the detailed biological activities and associated signaling pathways of Agatholal. Diterpenoids, as a class, are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. Further research is required to elucidate the specific mechanism of action of Agatholal and to identify any signaling pathways it may modulate.
As no specific signaling pathway for Agatholal has been elucidated, a diagrammatic representation cannot be provided at this time. Future research in this area would be of significant interest to the drug development community.
Conclusion
Agatholal possesses a complex and well-defined chemical structure that has been elucidated through a combination of sophisticated isolation and spectroscopic techniques. This guide provides a foundational understanding of its molecular architecture and the experimental approaches required for its characterization. While its biological activities are not yet fully understood, its unique diterpenoid structure makes it an interesting candidate for future pharmacological investigation. The detailed methodologies presented herein should serve as a practical resource for researchers working on the discovery and development of novel natural products.
